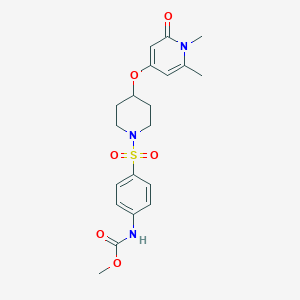

![molecular formula C8H8N2O4 B2868602 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 238753-38-3](/img/structure/B2868602.png)

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

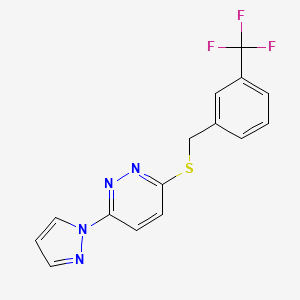

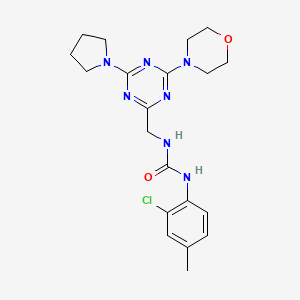

1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms. Pyrimidine derivatives are known for their diverse chemistry and biological properties .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . One method involves the regioselective synthesis from the thermal [3s,3s] sigmatropic rearrangement of 1,3-dimethyl-5-(prop-2-ynyloxy)uracils .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C6H8N2O2 . Further insights into the structure can be obtained from IR, 1H NMR, and 13C NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 140.1399 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Regioselective Synthesis: This compound has been synthesized regioselectively from thermal sigmatropic rearrangement of related uracils, yielding high product yields (Majumdar & Das, 1997) (Majumdar & Das, 1997).

- Tandem Reactions for Novel Derivatives: It serves as a precursor in the synthesis of novel heterocyclic compounds with expected biological activity, through reactions involving hydrazonoyl halides (Gobouri, Mohamed & Amin, 2016) (Gobouri, Mohamed & Amin, 2016).

- One-Step Synthesis Techniques: Efficient one-step synthesis methods using cerium(IV) ammonium nitrate have been developed to produce furo[2,3-d]pyrimidine derivatives (Kobayashi et al., 2000) (Kobayashi et al., 2000).

Potential Biological Applications

- Interaction with Biological Molecules: Some derivatives of 1,3-dimethylfuro[2,3-d]pyrimidine show binding properties with proteins like β-lactoglobulin, indicating potential biological interactions (Sepay et al., 2016) (Sepay et al., 2016).

- Antibacterial Activity: Certain derivatives synthesized from this compound have been evaluated for antibacterial activity against gram-positive and gram-negative bacteria (Asadian, Davoodnia & Beyramabadi, 2018) (Asadian, Davoodnia & Beyramabadi, 2018).

Methodological Innovations

- Multi-Component Synthesis: Innovative methods like multi-component synthesis have been employed for creating diversely substituted derivatives (Brahmachari & Nayek, 2017) (Brahmachari & Nayek, 2017).

- Catalyst Utilization: Research has explored the use of catalysts like L-Proline nitrate ionic liquid and nano Fe2O3@SiO2–SO3H to facilitate efficient synthesis (Patil, Satkar & More, 2020; Ghashang, Guhanathan & Mansoor, 2017) (Patil, Satkar & More, 2020) (Ghashang, Guhanathan & Mansoor, 2017).

Direcciones Futuras

The future directions for the study of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of new, facile, and efficient methods for the preparation of furo[2,3-d]pyrimidine derivatives is still strongly desirable .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been reported to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, and immune response.

Mode of Action

Based on the structural similarity to pyrimido[4,5-d]pyrimidines, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell proliferation, inflammation, and immune response .

Result of Action

Similar compounds have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .

Propiedades

IUPAC Name |

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-6(12)5-4(11)3-14-7(5)10(2)8(9)13/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVPPYLSKOGNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)CO2)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

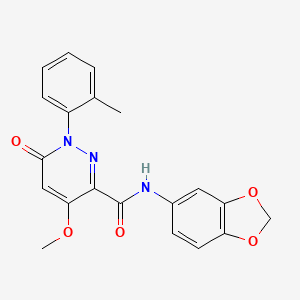

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)

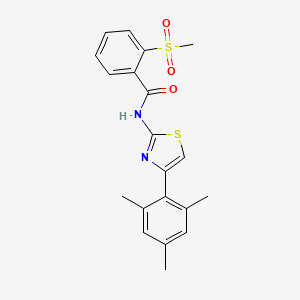

![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)

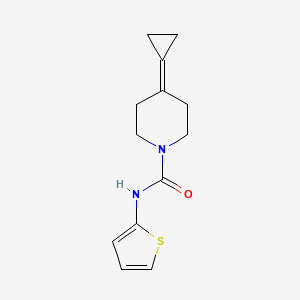

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)